(2Z)-3-(4-chlorobenzyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a synthetic organic compound characterized by its unique thiazinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves the following steps:
Formation of the Thiazinane Ring: The thiazinane ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and a halogenated ketone.
Introduction of the Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions, where a chlorophenylamine reacts with the thiazinane ring.
Oxidation and Imination: The compound undergoes oxidation to introduce the oxo group, followed by imination to form the imino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Common reagents used in these processes include chlorophenylamines, thioamides, and halogenated ketones.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, thiols, and additional oxo compounds.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, (2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)phenylmethylamine: This compound shares the chlorophenyl group but differs in its overall structure and properties.
(4-Chlorophenyl)imino(ethyl)diphenylphosphorane: Another compound with a chlorophenyl group, but with different functional groups and applications.
Uniqueness
(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its thiazinane ring structure and the presence of both imino and oxo groups
Properties
Molecular Formula |
C18H15Cl2N3O2S |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-3-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C18H15Cl2N3O2S/c19-12-3-1-11(2-4-12)10-23-16(24)9-15(17(21)25)26-18(23)22-14-7-5-13(20)6-8-14/h1-8,15H,9-10H2,(H2,21,25) |
InChI Key |
KVKUNMJJVVGQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
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